Acrylic anhydride

Catalog No.
S591803
CAS No.
2051-76-5
M.F
C6H6O3
M. Wt
126.11 g/mol
Availability
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Acrylic anhydride

CAS Number

2051-76-5

Product Name

Acrylic anhydride

IUPAC Name

prop-2-enoyl prop-2-enoate

Molecular Formula

C6H6O3

Molecular Weight

126.11 g/mol

InChI

InChI=1S/C6H6O3/c1-3-5(7)9-6(8)4-2/h3-4H,1-2H2

InChI Key

ARJOQCYCJMAIFR-UHFFFAOYSA-N

SMILES

C=CC(=O)OC(=O)C=C

Synonyms

acryloxide

Canonical SMILES

C=CC(=O)OC(=O)C=C
  • Polyacrylates: These polymers are widely used in coatings, adhesives, and textiles due to their excellent adhesion, durability, and water resistance. Acrylic anhydride is employed in the synthesis of polyacrylate monomers, such as methyl methacrylate and ethyl acrylate, which are subsequently polymerized to form the desired final product [].
  • Polyacrylamides: These water-soluble polymers find applications in flocculants, thickeners, and wastewater treatment. Acrylic anhydride is utilized in the preparation of acrylamide monomers, which can then be polymerized to form polyacrylamides with varying degrees of crosslinking [].
  • Acrylic copolymers: By reacting acrylic anhydride with different monomers, a diverse range of copolymers can be obtained. These copolymers possess unique properties tailored for specific applications, such as enhanced mechanical strength, chemical resistance, or biocompatibility [].

Modification of Biomolecules

Acrylic anhydride can be used for the selective modification of biomolecules, such as proteins and carbohydrates. This modification process can introduce new functional groups, alter the molecule's charge, or improve its solubility.

  • Protein modification: Acrylic anhydride can be used to attach small molecules, like fluorescent tags or affinity labels, to specific amino acid residues in proteins. This enables researchers to study protein-protein interactions, track protein localization within cells, or purify proteins for further analysis [].
  • Carbohydrate modification: The hydroxyl groups present in carbohydrates can be readily acylated with acrylic anhydride. This modification can be used to improve the hydrophobicity of carbohydrates, enhance their interaction with other biomolecules, or create novel carbohydrate-based materials [].

Other Research Applications

Beyond the aforementioned applications, acrylic anhydride finds use in various other areas of scientific research:

  • Synthesis of fine chemicals: Acrylic anhydride serves as a valuable reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances [].
  • Preparation of analytical reagents: It is employed in the preparation of specific derivatizing agents used in analytical chemistry for the identification and quantification of various compounds [].

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

61932-59-0
2051-76-5

Wikipedia

Acrylic anhydride

Dates

Modify: 2023-08-15

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